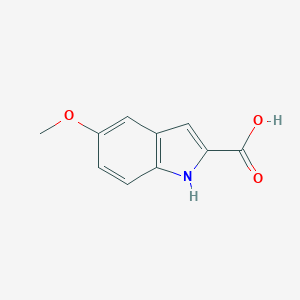

5-Methoxyindole-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-7-2-3-8-6(4-7)5-9(11-8)10(12)13/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBJVSLNUMZXRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195944 | |

| Record name | Indole-2-carboxylic acid, 5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4382-54-1 | |

| Record name | 5-Methoxy-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4382-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxyindole-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004382541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4382-54-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole-2-carboxylic acid, 5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxyindole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHOXYINDOLE-2-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AFK8L54HA2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Scientific Journey of 5-Methoxyindole-2-carboxylic Acid: From Hypoglycemic Agent to Neuroprotective Candidate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxyindole-2-carboxylic acid (MICA), a heterocyclic compound, has traversed a remarkable scientific path since its initial investigation in the mid-20th century. Initially explored for its potential as a glucose-lowering agent, its journey has evolved, leading to the discovery of significant neuroprotective properties. This technical guide provides a comprehensive overview of the discovery, history, and evolving understanding of MICA, detailing its synthesis, biological mechanisms of action, and key experimental findings. Quantitative data are presented in structured tables for clarity, and detailed experimental protocols for pivotal studies are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of this multifaceted molecule.

Discovery and Early History: The Hypoglycemic Era

The scientific story of this compound begins in the 1960s, a period of active research into novel therapeutic agents. While the precise first synthesis is attributed to a 1960 publication by Supniewski and Misztal, it was the compound's potential as a hypoglycemic agent that brought it to the forefront of scientific inquiry throughout the 1960s and 1970s.

Initial Synthesis

An early synthesis of this compound was reported by Supniewski and Misztal in 1960. The general approach to synthesizing indole-2-carboxylic acids during this era often involved the Fischer indole (B1671886) synthesis. This classic method typically utilizes the reaction of a substituted phenylhydrazine (B124118) with a pyruvate (B1213749) derivative.

General Historical Synthesis Scheme:

Caption: Fischer Indole Synthesis for MICA.

The Quest for a Hypoglycemic Agent

Subsequent research focused on the biological activities of MICA, revealing its potent glucose-lowering effects. A pivotal 1970 study published in the Journal of Biological Chemistry by Reed and Lardy delved into its mechanism of action. This research established MICA as an inhibitor of gluconeogenesis in the liver, the metabolic pathway that produces glucose from non-carbohydrate sources.

The study demonstrated that MICA inhibits the carboxylation of pyruvate, a critical step in gluconeogenesis.[1] Furthermore, it was identified as an inhibitor of the mitochondrial enzyme dihydrolipoamide (B1198117) dehydrogenase (DLDH), a component of the pyruvate dehydrogenase complex.[1] This dual action on key metabolic enzymes underpinned its hypoglycemic properties.

Physicochemical Properties and Characterization

This compound is a white to off-white crystalline solid. Its structural and physical properties have been well-characterized, particularly in recent years with the discovery of its polymorphic forms.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₃ | [2] |

| Molecular Weight | 191.18 g/mol | [2] |

| Melting Point | 199-201 °C | [2] |

| CAS Number | 4382-54-1 | [2] |

More recent and detailed crystallographic data have been published, including the characterization of at least two polymorphic forms.

| Polymorph | Crystal System | Space Group | Reference |

| Polymorph 1 | Monoclinic | C2/c | [3] |

| Polymorph 2 | Monoclinic | P2₁/c | [3] |

Experimental Protocols: A Historical Perspective

To provide a practical understanding of the research conducted on MICA, this section details the experimental methodologies from key historical and contemporary studies.

Early Synthesis of this compound (General Protocol based on historical methods)

Objective: To synthesize this compound via the Fischer indole synthesis.

Materials:

-

p-Methoxyphenylhydrazine hydrochloride

-

Pyruvic acid

-

A suitable acidic catalyst (e.g., sulfuric acid, polyphosphoric acid)

-

Sodium acetate (B1210297)

Procedure:

-

Hydrazone Formation: p-Methoxyphenylhydrazine hydrochloride is neutralized with a base like sodium acetate in an aqueous ethanol solution. Pyruvic acid is then added to this solution, and the mixture is stirred to form the p-methoxyphenylhydrazone of pyruvic acid.

-

Cyclization: The formed hydrazone is isolated and then heated in the presence of an acidic catalyst. The reaction mixture is refluxed for a specified period to induce cyclization.

-

Isolation and Purification: After cooling, the reaction mixture is poured into water, leading to the precipitation of the crude product. The solid is collected by filtration, washed, and then recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Investigation of Hypoglycemic Effects (Methodology based on Reed & Lardy, 1970)

Objective: To determine the effect of this compound on mitochondrial respiration and pyruvate metabolism.

Materials:

-

Isolated rat liver mitochondria

-

This compound

-

Various mitochondrial substrates (e.g., pyruvate, succinate, glutamate)

-

Oxygen electrode (for respiration measurements)

-

¹⁴C-labeled pyruvate

-

Scintillation counter

Procedure:

-

Mitochondrial Isolation: Mitochondria are isolated from rat liver tissue using standard differential centrifugation techniques.

-

Respiration Assays: The effect of MICA on the oxygen consumption of isolated mitochondria is measured using an oxygen electrode. Mitochondria are incubated in a respiration buffer with various substrates in the presence and absence of MICA.

-

Pyruvate Carboxylation Assay: To measure the effect on pyruvate carboxylation, mitochondria are incubated with ¹⁴C-labeled pyruvate. The incorporation of ¹⁴C into acid-stable products (representing carboxylation products) is quantified using a scintillation counter. The assay is performed with and without the addition of MICA to determine its inhibitory effect.

-

Dihydrolipoamide Dehydrogenase Activity Assay: The activity of DLDH is measured spectrophotometrically by monitoring the reduction of NAD⁺ in the presence of dihydrolipoamide. The inhibitory effect of MICA is determined by including it in the reaction mixture.

A New Chapter: The Neuroprotective Properties of MICA

Decades after the initial focus on its metabolic effects, research in the 21st century has unveiled a new and promising therapeutic avenue for this compound: neuroprotection. Studies have demonstrated its efficacy in models of ischemic stroke and its potential relevance in neurodegenerative diseases like Alzheimer's.

The neuroprotective mechanism of MICA is believed to be linked to its ability to inhibit DLDH, which can lead to a preconditioning effect in the brain. This inhibition can reduce oxidative stress and improve mitochondrial function under ischemic conditions.

Caption: Proposed Neuroprotective Pathway of MICA.

Modern Experimental Protocol: Assessing Neuroprotection in an Ischemic Stroke Model

Objective: To evaluate the neuroprotective effects of this compound in a rat model of transient middle cerebral artery occlusion (tMCAO).

Materials:

-

Male Sprague-Dawley rats

-

This compound

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments for tMCAO

-

2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

-

Behavioral testing apparatus (e.g., rotarod, Morris water maze)

Procedure:

-

Animal Model: Rats are subjected to tMCAO, a common surgical procedure to induce focal cerebral ischemia.

-

Drug Administration: MICA is administered to the treatment group, often prior to or immediately after the ischemic event, to assess its pre- and post-conditioning effects. A vehicle control is administered to the control group.

-

Infarct Volume Assessment: After a period of reperfusion, the animals are euthanized, and their brains are sectioned and stained with TTC. TTC stains viable tissue red, leaving the infarcted area white, allowing for the quantification of the infarct volume.

-

Behavioral Analysis: To assess functional recovery, a battery of behavioral tests is conducted before and after the ischemic injury. These may include tests for motor coordination (rotarod) and learning and memory (Morris water maze).

-

Biochemical Analysis: Brain tissue is collected to analyze markers of oxidative stress, inflammation, and apoptosis to elucidate the molecular mechanisms of neuroprotection.

Conclusion and Future Directions

The scientific narrative of this compound is a compelling example of how the understanding and potential applications of a molecule can evolve over time. From its early investigation as a hypoglycemic agent to its current status as a promising neuroprotective compound, MICA continues to be a subject of significant scientific interest.

Future research will likely focus on further elucidating the precise molecular targets and signaling pathways involved in its neuroprotective effects. The development of more targeted analogs with improved efficacy and safety profiles represents a key area for drug development professionals. The journey of MICA from a metabolic modulator to a potential neurotherapeutic agent underscores the importance of continued exploration in the field of medicinal chemistry and pharmacology.

References

Unveiling the Scant Natural Origins of 5-Methoxyindole-2-carboxylic Acid: A Technical Guide

For Immediate Release

This technical guide addresses the natural sources of 5-Methoxyindole-2-carboxylic acid, a compound of significant interest to researchers, scientists, and drug development professionals. While primarily recognized as a synthetic compound with valuable applications in medicinal chemistry, this document collates the currently available information on its natural occurrences, albeit limited.

Executive Summary

This compound is an indole (B1671886) derivative with demonstrated biological activities. Despite extensive research into its synthetic routes and pharmacological properties, its natural origins remain largely elusive. To date, the compound has been reported in only one plant species, Solanum lycopersicum (tomato).[1] This guide provides a summary of the known natural source, outlines a generalized experimental protocol for the isolation of indole alkaloids from plant matter due to the absence of a specific protocol for this compound, and presents a workflow diagram for this process.

Natural Sources of this compound

Table 1: Reported Natural Source of this compound

| Natural Source | Family | Organism | Part of Organism | Quantitative Data | Reference |

| Plant | Solanaceae | Solanum lycopersicum | Not Specified | Not Available | PubChem CID 20401 |

It is important to note that while some methoxyindole derivatives have been isolated from marine organisms, there are no specific reports of this compound from marine sources.

Experimental Protocols: A Generalized Approach

Due to the lack of a specific published protocol for the isolation of this compound from Solanum lycopersicum, a generalized methodology for the extraction and isolation of indole alkaloids from plant material is provided below. This protocol is based on established techniques in phytochemistry and natural product chemistry.

1. Sample Preparation:

-

Fresh or dried plant material (e.g., leaves, stems, fruits of Solanum lycopersicum) is ground into a fine powder to increase the surface area for extraction.

2. Extraction:

-

The powdered plant material is subjected to solvent extraction, typically using a polar solvent such as methanol (B129727) or ethanol, which are effective in solubilizing indole alkaloids.

-

Extraction can be performed using various methods, including maceration, Soxhlet extraction, or ultrasound-assisted extraction, to enhance efficiency.

-

The resulting crude extract is filtered to remove solid plant debris.

3. Acid-Base Partitioning:

-

The crude extract is concentrated under reduced pressure.

-

The residue is then dissolved in an acidic aqueous solution (e.g., 5% hydrochloric acid) to protonate the basic nitrogen of the indole ring, rendering the alkaloids water-soluble.

-

The acidic solution is washed with a non-polar solvent (e.g., hexane (B92381) or dichloromethane) to remove non-polar impurities.

-

The pH of the aqueous layer is then adjusted to basic (e.g., pH 9-11) with a base like ammonium (B1175870) hydroxide, which deprotonates the alkaloids, making them soluble in organic solvents.

-

The basic aqueous solution is then extracted with an immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to isolate the crude alkaloid fraction.

4. Chromatographic Purification:

-

The crude alkaloid extract is subjected to chromatographic techniques for further purification.

-

Column Chromatography: The extract is loaded onto a silica (B1680970) gel or alumina (B75360) column and eluted with a solvent gradient of increasing polarity (e.g., hexane-ethyl acetate (B1210297) followed by ethyl acetate-methanol) to separate the different components.

-

Preparative Thin-Layer Chromatography (TLC): For smaller scale purification, preparative TLC can be used to isolate the target compound.

-

High-Performance Liquid Chromatography (HPLC): For final purification and to obtain a high-purity compound, preparative HPLC with a suitable column (e.g., C18) and mobile phase is employed.

5. Structure Elucidation:

-

The purified compound is identified and its structure confirmed using spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions characteristic of the indole chromophore.

-

Visualization of the Isolation Workflow

The following diagram illustrates a generalized workflow for the isolation and identification of this compound from a plant source.

Caption: Generalized workflow for the isolation and identification of this compound.

Conclusion

References

Spectroscopic Profile of 5-Methoxyindole-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methoxyindole-2-carboxylic acid, a compound of interest in neuroprotective research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound provide detailed information about its proton and carbon environments.

¹H NMR Data

The ¹H NMR spectrum of this compound was recorded in DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| COOH | ~12.9 | Broad Singlet | - |

| NH | ~11.6 | Singlet | J(NH, H3) = 2.1 Hz |

| H-4 | 7.370 | Doublet | J(H-4, H-6) = 0.7 Hz |

| H-6 | 7.114 | Doublet of Doublets | J(H-6, H-7) = 8.9 Hz, J(H-6, H-4) = 2.5 Hz |

| H-3 | 7.045 | Doublet | J(H-3, NH) = 2.1 Hz |

| H-7 | 6.928 | Doublet | J(H-7, H-6) = 8.9 Hz |

| OCH₃ | 3.769 | Singlet | - |

Data sourced from ChemicalBook.[1]

¹³C NMR Data

The ¹³C NMR spectral data for this compound in DMSO-d₆ reveals the chemical shifts for each carbon atom in the molecule.

| Assignment | Chemical Shift (δ) in ppm |

| C=O | 163.5 |

| C-5 | 154.2 |

| C-7a | 131.9 |

| C-2 | 129.8 |

| C-3a | 127.5 |

| C-7 | 113.6 |

| C-4 | 112.9 |

| C-3 | 102.8 |

| C-6 | 102.1 |

| OCH₃ | 55.2 |

Note: This data is based on a comprehensive spectroscopic and computational study.[2]

Experimental Protocol for NMR Analysis

Sample Preparation: A sample of approximately 40 mg of this compound is dissolved in 0.5 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[1]

Instrumentation: The spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.[1]

Acquisition Parameters (¹H NMR):

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: Appropriate range to cover all proton signals (e.g., 0-15 ppm).

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

Acquisition Parameters (¹³C NMR):

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-180 ppm).

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The data presented below is for a polymorph of the compound.[3]

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3200-2000 | O-H stretch (carboxylic acid dimer) | Broad |

| ~3300 | N-H stretch | Medium |

| 1695 | C=O stretch (carboxylic acid) | Strong |

| 1259 | C-O stretch (carboxylic acid) | Strong |

| 1206 | C-O-C stretch (methoxy group) | Strong |

Note: The broadness of the O-H stretch is indicative of hydrogen bonding. The position of the C=O stretch suggests the presence of a carboxylic acid dimer in the solid state.[3]

Experimental Protocol for IR Spectroscopy

Sample Preparation: As this compound is a solid, the spectrum can be obtained using the KBr pellet method or as a thin solid film.

-

KBr Pellet Method: A small amount of the finely ground compound (1-2 mg) is mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet.

-

Thin Solid Film Method: A small amount of the solid is dissolved in a volatile solvent (e.g., methanol (B129727) or acetone). A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or a pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) is a common method for the analysis of small organic molecules.

Mass Spectrometry Data

The mass spectrum of this compound was obtained using electron ionization.

| m/z | Relative Intensity | Assignment |

| 191 | High | [M]⁺ (Molecular Ion) |

| 174 | Moderate | [M - OH]⁺ |

| 146 | High | [M - COOH]⁺ |

| 131 | Moderate | [M - COOH - CH₃]⁺ |

| 103 | Moderate | [C₇H₅O]⁺ |

Data sourced from NIST WebBook.[4]

Fragmentation Pattern: The molecular ion at m/z 191 is prominent. Key fragmentation pathways include the loss of a hydroxyl radical (-OH) to form the ion at m/z 174, and the loss of the carboxylic acid group (-COOH) to yield the base peak at m/z 146. Further fragmentation of the m/z 146 ion can occur through the loss of a methyl radical from the methoxy (B1213986) group.

Experimental Protocol for Mass Spectrometry

Sample Introduction: The sample is introduced into the ion source via a direct insertion probe or after separation by gas chromatography (GC), provided the compound is sufficiently volatile and thermally stable.

Ionization: Electron Ionization (EI) is used, where the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio.

Data Acquisition: The mass spectrum is recorded over a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and significant fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 5-Methoxyindole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxyindole-2-carboxylic acid is a versatile indole (B1671886) derivative with demonstrated neuroprotective and hypoglycemic properties.[1][2][3] Its efficacy and development into a potential therapeutic agent are intrinsically linked to its physicochemical properties, primarily its solubility and stability. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, outlines relevant experimental protocols, and explores the key signaling pathways associated with its biological activity.

Physicochemical Properties

This compound typically presents as a white to off-white or pale yellow crystalline solid.[4][5][6] It is an organic compound with the molecular formula C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol .[7][8] The presence of both a carboxylic acid group and a methoxyindole ring influences its polarity and hydrogen bonding capabilities, which in turn dictate its solubility profile. A significant aspect of its solid-state chemistry is the existence of at least two polymorphic forms, which can exhibit different physicochemical properties, including solubility and stability.[1][9]

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₃ | [7][8] |

| Molecular Weight | 191.18 g/mol | [7][8] |

| Appearance | White to off-white/pale yellow solid | [4][5][6] |

| Melting Point | 199-201 °C | [5][7] |

| pKa | 4.38 ± 0.30 (Predicted) |

Solubility Profile

The solubility of this compound is a critical parameter for its formulation and bioavailability. Generally, it exhibits limited solubility in water and enhanced solubility in polar organic solvents.[4] The carboxylic acid moiety suggests that its aqueous solubility will be pH-dependent, increasing in basic conditions due to the formation of a more soluble carboxylate salt.[10]

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Rationale |

| Water | Limited | The hydrophobic indole ring counteracts the hydrophilic carboxylic acid group. |

| Ethanol | Soluble | A polar protic solvent capable of hydrogen bonding with the solute.[4] |

| Methanol | Soluble | Similar to ethanol, its polarity and hydrogen bonding capacity facilitate dissolution. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent that can effectively solvate the molecule.[4] |

Stability Profile

The stability of this compound under various environmental conditions is crucial for determining its shelf-life and appropriate storage conditions. While comprehensive, quantitative stability data is not extensively published, general stability characteristics can be inferred from its chemical structure. The indole ring, for instance, can be susceptible to oxidation.

Forced degradation studies are essential to identify potential degradation products and pathways. These studies involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light.[11][12]

Table 3: General Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions |

| Acid Hydrolysis | 0.1 M - 1 M HCl, heated |

| Base Hydrolysis | 0.1 M - 1 M NaOH, heated |

| Oxidation | 3% H₂O₂, room temperature |

| Thermal | Dry heat (e.g., 60-80 °C) |

| Photolytic | Exposure to UV and visible light (ICH Q1B guidelines) |

Experimental Protocols

Detailed, validated experimental protocols for determining the solubility and stability of this compound are not widely published. However, standard methodologies for characterizing similar indole derivatives can be adapted.

Solubility Determination Protocol (Equilibrium Shake-Flask Method)

This method is a standard approach for determining the equilibrium solubility of a compound in a specific solvent.

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, DMSO) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Withdraw a sample of the supernatant. Filter the sample to remove any undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Express the solubility in terms of mg/mL or mol/L.

Stability Indicating HPLC Method for Forced Degradation Studies

A stability-indicating HPLC method is crucial for separating and quantifying the parent drug from its degradation products.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically suitable.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where both the parent compound and potential degradation products have significant absorbance.

-

-

Forced Degradation Sample Preparation:

-

Acid/Base Hydrolysis: Dissolve the compound in the acidic or basic solution and heat for a specified time. Neutralize the solution before injection.

-

Oxidation: Dissolve the compound in a solution of hydrogen peroxide and keep it at room temperature for a specified time.

-

Thermal Degradation: Store the solid compound or a solution at an elevated temperature.

-

Photodegradation: Expose the solid compound or a solution to a controlled light source.

-

-

Analysis: Inject the stressed samples into the HPLC system and monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

Signaling Pathways and Experimental Workflows

This compound has been shown to exert its biological effects through at least two distinct signaling pathways.

Neuroprotection via Nrf2 Signaling Pathway

The compound provides neuroprotection by inhibiting mitochondrial dihydrolipoamide (B1198117) dehydrogenase (DLDH), which leads to the activation of the Nrf2 signaling pathway.[13] This pathway upregulates the expression of antioxidant enzymes, thereby protecting cells from oxidative stress.

Inhibition of Gluconeogenesis

As a hypoglycemic agent, this compound inhibits gluconeogenesis, the metabolic pathway for glucose synthesis. This is achieved by inhibiting pyruvate (B1213749) carboxylase, a key enzyme in this pathway.[14]

Experimental Workflow for Forced Degradation Study

The following diagram illustrates a typical workflow for conducting a forced degradation study.

Conclusion

This compound is a promising compound with significant therapeutic potential. A thorough understanding of its solubility and stability is paramount for its successful development. While existing data provides a foundational understanding, further quantitative studies are necessary to fully characterize its physicochemical profile. The experimental protocols and pathway analyses presented in this guide offer a framework for researchers and drug development professionals to advance the study of this and similar indole derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Reexploring this compound (MICA) as a potential antidiabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. labproinc.com [labproinc.com]

- 7. 5-甲氧基吲哚-2-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | C10H9NO3 | CID 20401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Activation of the NRF2 antioxidant program sensitizes tumors to G6PD inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chronic Inhibition of Mitochondrial Dihydrolipoamide Dehydrogenase (DLDH) as an Approach to Managing Diabetic Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro and in vivo suppression of gluconeogenesis by inhibition of pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Methoxyindole-2-carboxylic Acid: A Synthetic Building Block, Not a Known Plant Metabolite

Initial investigations into the role of 5-methoxyindole-2-carboxylic acid as a plant metabolite have revealed no evidence of its natural occurrence in plants. Extensive database searches and literature reviews indicate that this compound is primarily recognized as a synthetic intermediate used in the chemical and pharmaceutical industries.

While the indole (B1671886) scaffold is a common motif in a vast array of plant-derived natural products, including the well-known phytohormone auxin (indole-3-acetic acid) and various alkaloids, this compound itself has not been identified as a product of plant metabolism.

The scientific literature predominantly describes this compound as a versatile precursor in the synthesis of a wide range of biologically active molecules. Its chemical structure provides a valuable starting point for the construction of more complex compounds with potential therapeutic applications.

Given the absence of evidence for its existence as a plant metabolite, a technical guide on its biosynthesis, physiological function, and signaling pathways in plants cannot be constructed. The focus of research on this particular molecule remains firmly within the domain of synthetic organic chemistry and medicinal chemistry. Researchers and drug development professionals utilize this compound not as a naturally occurring lead but as a tool for the rational design and synthesis of novel chemical entities.

The Neuroprotective Potential of 5-Methoxyindole-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxyindole-2-carboxylic acid (5-MICA) is an indole (B1671886) derivative that has demonstrated significant neuroprotective properties in various preclinical models of neurological disorders, particularly ischemic stroke and Alzheimer's disease. Its primary mechanism of action involves the reversible inhibition of the mitochondrial enzyme dihydrolipoamide (B1198117) dehydrogenase (DLDH). This inhibition triggers a cascade of cellular events, most notably the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response. This technical guide provides an in-depth overview of the neuroprotective effects of 5-MICA, detailing its mechanism of action, summarizing key quantitative findings from preclinical studies, and outlining the experimental protocols used to elucidate its therapeutic potential.

Core Mechanism of Action: DLDH Inhibition and Nrf2 Activation

The neuroprotective effects of 5-MICA are primarily attributed to its role as a reversible inhibitor of mitochondrial dihydrolipoamide dehydrogenase (DLDH)[1][2]. DLDH is a critical enzyme involved in cellular energy metabolism, serving as the E3 subunit for several mitochondrial dehydrogenase complexes, including the pyruvate (B1213749) dehydrogenase complex and the α-ketoglutarate dehydrogenase complex[2][3].

By inhibiting DLDH, 5-MICA induces a state of "chemical preconditioning" or "postconditioning" in the brain[1][3][4]. This mild metabolic stress triggers a robust adaptive response, leading to enhanced neuronal resilience against subsequent, more severe insults like ischemia-reperfusion injury.

A key downstream effect of DLDH inhibition by 5-MICA is the activation of the Nrf2 signaling pathway[1]. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. It is proposed that the metabolic shift caused by DLDH inhibition leads to the dissociation of Nrf2 from Keap1. Once liberated, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes. This leads to the upregulation of a battery of antioxidant and cytoprotective proteins, including NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and various glutathione (B108866) S-transferases[1][3][5]. This enhanced antioxidant capacity helps to mitigate oxidative stress, a major contributor to neuronal damage in various neurological conditions.

The neuroprotective effects of 5-MICA are multifaceted, stemming from this central mechanism:

-

Preservation of Mitochondrial Function: By modulating mitochondrial metabolism, 5-MICA helps to maintain mitochondrial integrity and ATP production in the face of cellular stress[3][4].

-

Attenuation of Oxidative Stress: The upregulation of antioxidant enzymes via the Nrf2 pathway allows for the efficient scavenging of reactive oxygen species (ROS), thereby reducing lipid peroxidation and other forms of oxidative damage[3][6][7].

-

Reduction of Cell Death: By mitigating oxidative stress and preserving mitochondrial function, 5-MICA ultimately leads to a reduction in apoptotic and necrotic cell death in neurons[3].

Quantitative Data on Neuroprotective Efficacy

The neuroprotective effects of 5-MICA and its derivatives have been quantified in several preclinical studies. The following tables summarize key findings from in vivo and in vitro experiments.

Table 1: In Vivo Neuroprotective Effects of 5-MICA in Ischemic Stroke Models

| Animal Model | Treatment Regimen | Key Findings | Reference |

| Rat (tMCAO) | 100 mg/kg 5-MICA IP at onset of reperfusion | Reduced brain infarction volume | [8] |

| Rat (tMCAO) | Dietary 5-MICA (0.33%) for 4 weeks prior to ischemia | Significantly smaller infarction volume compared to control | [3] |

| Rat (tMCAO) | Dietary 5-MICA for 4 weeks | Improved stroke-related impairments in hippocampal Long-Term Potentiation (LTP) | [3] |

Table 2: In Vitro Neuroprotective and Antioxidant Effects of 5-MICA Derivatives

| Cell Model | Compound | Treatment Conditions | Key Findings | Reference |

| SH-SY5Y cells | 3,4-dihydroxybenzaldehyde hydrazone of 5-MICA | H₂O₂-induced oxidative stress | Demonstrated strong neuroprotective effects | [6] |

| Rat brain synaptosomes | 3,4-dihydroxybenzaldehyde hydrazone of 5-MICA | 6-OHDA-induced neurotoxicity | Demonstrated strong neuroprotective effects | [6] |

| SH-SY5Y cells | Arylhydrazone derivative of 5-MICA | Scopolamine-induced oxidative stress | Decreased lipid peroxidation and increased catalase activity | [7] |

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the neuroprotective properties of 5-MICA and its derivatives.

In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

The tMCAO model is a widely used experimental model of focal cerebral ischemia that mimics human stroke.

Objective: To assess the in vivo neuroprotective efficacy of 5-MICA against ischemia-reperfusion injury.

Procedure:

-

Animal Preparation: Male Sprague-Dawley or Wistar rats (250-300g) are anesthetized with isoflurane (B1672236) or a ketamine/xylazine mixture. Body temperature is maintained at 37°C throughout the procedure.

-

Surgical Procedure: A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated and transected. A 4-0 monofilament nylon suture with a blunted tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

Occlusion and Reperfusion: The suture is left in place for a predetermined duration (e.g., 60 or 90 minutes) to induce ischemia. Reperfusion is initiated by withdrawing the suture.

-

Drug Administration: 5-MICA can be administered through various routes, including intraperitoneal (IP) injection at the time of reperfusion or as a dietary supplement for a specified period before the ischemic insult (preconditioning).

-

Outcome Measures:

-

Infarct Volume Assessment: 24-48 hours after reperfusion, the brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is quantified using image analysis software.

-

Neurological Deficit Scoring: A neurological deficit score is assigned based on a graded scale to assess motor and sensory function.

-

Behavioral Tests: Tests such as the rotarod test for motor coordination and the Morris water maze for learning and memory can be performed to assess long-term functional outcomes[3].

-

In Vitro Model: H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells

The human neuroblastoma cell line SH-SY5Y is a common in vitro model for studying neuroprotection against oxidative stress.

Objective: To evaluate the cytoprotective effects of 5-MICA and its derivatives against oxidative damage.

Procedure:

-

Cell Culture: SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂. For some experiments, cells may be differentiated into a more neuron-like phenotype using retinoic acid.

-

Treatment: Cells are seeded in 96-well plates for viability assays or larger plates for other biochemical assays. After reaching a desired confluency, the cells are pre-treated with various concentrations of the test compound (5-MICA or its derivatives) for a specific duration (e.g., 2-24 hours).

-

Induction of Oxidative Stress: Following pre-treatment, the cells are exposed to a neurotoxic concentration of hydrogen peroxide (H₂O₂) (e.g., 100-500 µM) for a specified time (e.g., 24 hours).

-

Outcome Measures:

-

Cell Viability Assay (MTT Assay): The metabolic activity of the cells, which is proportional to the number of viable cells, is assessed by measuring the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a colored formazan (B1609692) product. Absorbance is read using a microplate reader.

-

Lactate Dehydrogenase (LDH) Assay: The release of LDH from damaged cells into the culture medium is measured as an indicator of cytotoxicity.

-

Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are quantified using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Lipid Peroxidation Assay: The extent of lipid peroxidation is determined by measuring the levels of malondialdehyde (MDA), a byproduct of lipid breakdown, often using the thiobarbituric acid reactive substances (TBARS) assay[9][10].

-

Lipid Peroxidation (TBARS) Assay

Objective: To quantify the level of malondialdehyde (MDA) as an indicator of oxidative damage to lipids.

Procedure:

-

Sample Preparation: Brain tissue homogenates or cell lysates are prepared in a suitable buffer.

-

Reaction: A specific volume of the sample is mixed with a solution of thiobarbituric acid (TBA) in an acidic medium.

-

Incubation: The mixture is heated at a high temperature (e.g., 95°C) for a defined period (e.g., 60 minutes) to allow the reaction between MDA and TBA to form a pink-colored adduct.

-

Measurement: After cooling, the absorbance of the adduct is measured spectrophotometrically at approximately 532 nm. The concentration of MDA is calculated using a standard curve generated with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.

Conclusion and Future Directions

This compound has emerged as a promising neuroprotective agent with a well-defined mechanism of action centered on the inhibition of DLDH and the activation of the Nrf2 antioxidant pathway. Preclinical studies have consistently demonstrated its efficacy in mitigating neuronal damage in models of ischemic stroke and neurodegenerative diseases. The development of more potent and bioavailable derivatives of 5-MICA could further enhance its therapeutic potential. Future research should focus on comprehensive pharmacokinetic and toxicological profiling of 5-MICA and its analogs to pave the way for potential clinical translation. Furthermore, exploring the efficacy of 5-MICA in other neurodegenerative conditions characterized by mitochondrial dysfunction and oxidative stress is a logical next step in harnessing the full therapeutic potential of this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. unthsc-ir.tdl.org [unthsc-ir.tdl.org]

- 3. Effects of dietary this compound on brain functional recovery after ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. experts.unthsc.edu [experts.unthsc.edu]

- 5. Activation of NRF2 Signaling Pathway Delays the Progression of Hyperuricemic Nephropathy by Reducing Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Post-ischemic administration of this compound at the onset of reperfusion affords neuroprotection against stroke injury by preserving mitochondrial function and attenuating oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]

- 10. oxfordbiomed.com [oxfordbiomed.com]

5-Methoxyindole-2-carboxylic Acid: A Technical Overview of its Hypoglycemic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyindole-2-carboxylic acid (MICA) is a small molecule that has been identified as a potent hypoglycemic agent.[1] First extensively studied in the 1960s and 1970s, MICA demonstrated significant glucose-lowering capabilities, primarily through the inhibition of hepatic gluconeogenesis.[1] It also exhibits inhibitory effects on mitochondrial dihydrolipoamide (B1198117) dehydrogenase (DLDH).[1] Despite its early promise, concerns over toxicity led to a halt in its development as a therapeutic agent.[1] This technical guide provides a comprehensive overview of the current understanding of MICA's hypoglycemic effects, including its proposed mechanisms of action, available quantitative data, and detailed experimental methodologies.

Mechanism of Action

The hypoglycemic effect of this compound is primarily attributed to two distinct, yet potentially synergistic, mechanisms: the inhibition of hepatic gluconeogenesis and the modulation of mitochondrial function through the inhibition of dihydrolipoamide dehydrogenase (DLDH).

Inhibition of Hepatic Gluconeogenesis

The principal mechanism by which MICA lowers blood glucose is through the potent inhibition of glucose production in the liver (gluconeogenesis).[1] MICA has been shown to completely block gluconeogenesis from lactate (B86563) in the isolated perfused rat liver.[2][3] The molecular target within this pathway appears to be upstream of phosphoenolpyruvate (B93156) carboxykinase (PEPCK), as MICA inhibits gluconeogenesis from lactate but not from fructose. Research suggests that MICA does not directly inhibit purified pyruvate (B1213749) carboxylase, the enzyme that converts pyruvate to oxaloacetate. Instead, the inhibition is likely indirect, possibly through the depletion of the essential activator, acetyl-CoA, by inhibiting pyruvate oxidation.

Inhibition of Dihydrolipoamide Dehydrogenase (DLDH)

MICA is a known inhibitor of dihydrolipoamide dehydrogenase (DLDH), a key mitochondrial enzyme.[1][4][5] DLDH is a shared E3 component of the pyruvate dehydrogenase complex (PDH), α-ketoglutarate dehydrogenase complex, and branched-chain α-keto acid dehydrogenase complex. By inhibiting DLDH, MICA can disrupt mitochondrial respiration and the oxidation of pyruvate.[4] This inhibition may contribute to the hypoglycemic effect by reducing the availability of substrates for gluconeogenesis and potentially increasing peripheral glucose utilization.

Quantitative Data

The publicly available quantitative data on the hypoglycemic effects of MICA is limited, with much of the specific data residing in older publications that are not readily accessible. The following tables summarize the available information.

Table 1: In Vitro Inhibition of Hepatic Gluconeogenesis

| System | Substrate | MICA Concentration | Inhibition | Source |

| Isolated Perfused Rat Liver | Lactate | 0.8 mM | 100% | Garcia-Salguero et al., 1991[6] |

Table 2: In Vivo Hypoglycemic and Other Physiological Effects

| Animal Model | Dosage | Route of Administration | Observed Hypoglycemic Effect | Other Effects | Source |

| Diabetic Chinese Hamsters | 100 mg/kg/day | Oral (gavage) | Depression of blood glucose in fasted animals; improved glucose profile in fed animals. | Decreased liver glycogen (B147801) and body weight; increased rate of death. | As cited in Yan, 2018[1] |

| Fasted Rats | Not specified | Not specified | Rapid hypoglycemia | Increased circulating free fatty acids; liver glycogenolysis. | Bauman & Pease, 1969 (as cited in abstracts) |

| Fed Rats | Not specified | Not specified | No hypoglycemia | Liver glycogenolysis. | Bauman & Pease, 1969 (as cited in abstracts) |

| ZSF1 Diabetic Rats | 200 mg/kg/day (in diet for 9 weeks) | Oral (in diet) | No anti-diabetic effect observed. | - | Yan et al. (unpublished, cited in a request) |

Experimental Protocols

Detailed experimental protocols from the original studies in the 1960s and 1970s are not fully available in the public domain. However, based on the available literature, the following methodologies are representative of the techniques used to assess the hypoglycemic effects of MICA.

In Vitro: Isolated Perfused Rat Liver

This protocol is a standard method to study hepatic metabolism in a controlled ex vivo environment.

-

Animal Preparation: Male Wistar rats (200-250g) are typically fasted for 24-48 hours to deplete liver glycogen stores.

-

Surgical Procedure: The rat is anesthetized, and the portal vein and inferior vena cava are cannulated for perfusion. The liver is excised and placed in a perfusion chamber.

-

Perfusion Medium: The liver is perfused with a Krebs-Henseleit bicarbonate buffer containing erythrocytes (for oxygenation), bovine serum albumin, and the gluconeogenic substrate (e.g., 10 mM L-lactate).

-

Experimental Setup: The perfusion medium is continuously circulated through the liver at a constant flow rate and temperature (37°C). MICA is added to the perfusion medium at the desired concentration (e.g., 0.8 mM).

-

Sample Collection and Analysis: Samples of the perfusate are collected at regular intervals to measure glucose concentration, typically using an enzymatic assay (e.g., glucose oxidase).

In Vivo: Alloxan-Induced Diabetic Rabbit Model

This is a common model for inducing Type 1-like diabetes to test hypoglycemic agents.

-

Animal Model: New Zealand white rabbits are used.

-

Induction of Diabetes: Diabetes is induced by a single intravenous injection of alloxan (B1665706) monohydrate (e.g., 100-150 mg/kg body weight). Blood glucose levels are monitored, and animals with fasting blood glucose above 250 mg/dL are considered diabetic.[7][8]

-

Drug Administration: MICA would be administered orally (e.g., by gavage) or intraperitoneally at a specified dose (e.g., 100 mg/kg). A vehicle control group receives the vehicle alone.

-

Blood Glucose Monitoring: Blood samples are collected from the marginal ear vein at baseline and at various time points after drug administration. Blood glucose is measured using a glucometer.

-

Data Analysis: The percentage reduction in blood glucose levels compared to the baseline and the control group is calculated.

Visualizations

Signaling Pathways and Experimental Logic

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of quinolinic acid and glucagon on gluconeogenesis in the perfused rat liver | Revista Española de Fisiología [revistas.unav.edu]

- 3. Effects of quinolinic acid and glucagon on gluconeogenesis in the perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dihydrolipoamide dehydrogenase, pyruvate oxidation, and acetylation-dependent mechanisms intersecting drug iatrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Serum Dihydrolipoamide Dehydrogenase Is a Labile Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic adaptation of renal carbohydrate metabolism. IV. The use of site-specific liver gluconeogenesis inhibitors to ascertain the role of renal gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. Creating a Long-Term Diabetic Rabbit Model - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 5-Methoxyindole-2-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives of 5-methoxyindole-2-carboxylic acid (5MICA) have garnered significant attention for their diverse pharmacological properties. These synthetic compounds have demonstrated potential as neuroprotective, antiviral, anticancer, and antidiabetic agents. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, focusing on quantitative data, experimental protocols, and the underlying signaling pathways.

Neuroprotective Activities

This compound and its derivatives have shown promising neuroprotective effects in various in vitro and in vivo models. The parent compound, 5MICA, has been reported to reduce infarct size, improve oxidative stress status, and enhance long-term potentiation in rat models of ischemic stroke.[1][2] Its mechanism of action is partly attributed to the inhibition of mitochondrial dihydrolipoamide (B1198117) dehydrogenase (DLDH), which contributes to neuroprotection against ischemic injury.[1][3][4]

Hydrazone derivatives of this compound have demonstrated potent antioxidant and neuroprotective effects. For instance, certain derivatives have shown strong neuroprotective effects against H₂O₂-induced oxidative stress in SH-SY5Y cells and 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in rat brain synaptosomes.[1]

Quantitative Data: Neuroprotective and Antioxidant Activities

| Derivative | Assay | Model | Activity | Reference |

| 3,4-dihydroxybenzaldehyde hydrazone of 5MICA | Iron-induced lipid peroxidation | Lecithin system | 66.66% inhibition | [1] |

| 2-methoxy-4-hydroxyphenyl hydrazone of 5MICA | Iron-induced lipid peroxidation | Lecithin system | 54.73% inhibition | [1] |

| 3,4-dihydroxybenzaldehyde hydrazone of 5MICA | Deoxyribose degradation inhibition | ~25% inhibition | [1] |

Experimental Protocol: Neuroprotective Effect on SH-SY5Y Cells

This protocol outlines the procedure for assessing the neuroprotective effects of this compound derivatives against oxidative stress-induced toxicity in the human neuroblastoma SH-SY5Y cell line.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound derivative stock solution (in DMSO)

-

Hydrogen peroxide (H₂O₂)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24 hours).

-

Induction of Oxidative Stress: After pre-treatment, expose the cells to a neurotoxic concentration of H₂O₂ (e.g., 100 µM) for a further 24 hours.

-

Cell Viability Assessment (MTT Assay):

-

Remove the culture medium.

-

Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the control (untreated cells) and determine the concentration of the derivative that provides 50% protection (EC₅₀).

Signaling Pathway: Dihydrolipoamide Dehydrogenase (DLDH) Inhibition

5MICA is a known inhibitor of the mitochondrial enzyme dihydrolipoamide dehydrogenase (DLDH).[1][4] DLDH is a key component of several multienzyme complexes, including the pyruvate (B1213749) dehydrogenase complex, α-ketoglutarate dehydrogenase complex, and branched-chain α-keto acid dehydrogenase complex. Inhibition of DLDH can lead to a range of cellular effects, including alterations in energy metabolism and redox status, which may contribute to its neuroprotective and other biological activities.

Antiviral Activities

Recent studies have highlighted the potential of this compound derivatives as antiviral agents. A notable example is a derivative of 5-methoxyindole-3-carboxylic acid that has demonstrated significant in vitro activity against SARS-CoV-2.

Quantitative Data: Antiviral Activity against SARS-CoV-2

| Derivative | Virus | Cell Line | IC₅₀ | SI | Reference |

| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole | SARS-CoV-2 | Vero E6 | 1.06 µg/mL (1.84 µM) | 78.6 |

This compound completely inhibited the replication of SARS-CoV-2 at a concentration of 52.0 µM and also suppressed syncytium formation induced by the spike protein by 89%.

Experimental Protocol: In Vitro Antiviral Assay against SARS-CoV-2

This protocol describes a method for evaluating the in vitro antiviral activity of this compound derivatives against SARS-CoV-2 using a cytopathic effect (CPE) inhibition assay.

Materials:

-

Vero E6 cells

-

DMEM with 2% FBS

-

SARS-CoV-2 viral stock

-

This compound derivative stock solution (in DMSO)

-

96-well plates

-

Crystal Violet solution

Procedure:

-

Cell Seeding: Seed Vero E6 cells in 96-well plates at a density of 2 x 10⁴ cells per well and incubate overnight.

-

Compound Dilution: Prepare serial dilutions of the test compound in culture medium.

-

Infection: Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 in the presence of the diluted compounds. Include virus-only and cell-only controls.

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

-

CPE Observation: Observe the cells daily for the appearance of viral cytopathic effect.

-

Cell Viability Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Stain the cells with 0.5% Crystal Violet solution.

-

Wash the plates and allow them to dry.

-

-

Quantification: Solubilize the stain with methanol (B129727) and measure the absorbance at 570 nm.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) from the dose-response curve.

References

An In-depth Technical Guide on the Crystal Structure and Polymorphism of 5-Methoxyindole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxyindole-2-carboxylic acid (MI2CA) is a compound of pharmaceutical interest with recognized neuroprotective potential. A thorough understanding of its solid-state properties is critical for drug development, as these properties can significantly influence stability, solubility, and bioavailability. This document provides a comprehensive overview of the known crystalline forms of MI2CA, detailing their structural characteristics, methods of preparation, and analytical characterization. To date, two polymorphic forms have been identified and are herein designated as Polymorph 1 and Polymorph 2.

Introduction to the Polymorphism of this compound

Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. These differences in the solid state can lead to variations in physicochemical properties. For an active pharmaceutical ingredient (API) like this compound, identifying and characterizing polymorphs is a crucial step in ensuring the development of a safe, effective, and consistent drug product. Two distinct polymorphs of MI2CA have been characterized in the scientific literature, exhibiting different crystal packing and hydrogen bonding networks.[1]

Crystallographic Data of MI2CA Polymorphs

The primary distinction between Polymorph 1 and Polymorph 2 lies in their crystal structures, as determined by single-crystal X-ray diffraction.[1] A summary of their crystallographic data is presented in Table 1.

Table 1: Crystallographic Data for MI2CA Polymorphs

| Parameter | Polymorph 1 | Polymorph 2 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/c | P21/c |

| a (Å) | 13.079(3) | 4.0305(2) |

| b (Å) | 7.696(2) | 13.0346(6) |

| c (Å) | 35.185 | 17.2042(9) |

| β (°) | 91.06(3) | 91.871(5) |

| Z | 16 | 4 |

| Molecules per Asymmetric Unit | 2 | 1 |

Data sourced from multiple studies.[1][2]

Structural and Spectroscopic Differences

The most significant structural divergence between the two polymorphs is their hydrogen bonding network.[1] This fundamental difference in molecular arrangement gives rise to distinct spectroscopic signatures.

-

Polymorph 1: The key structural motif in Polymorph 1 is the formation of ribbons consisting of two independent molecular chains. These chains are connected by intermolecular hydrogen bonds involving both the carboxylic acid (O–H⋯O) and the indole (B1671886) N-H group (N–H⋯O), with a carboxylic oxygen atom acting as the acceptor for the N-H hydrogen bond.[1][2]

-

Polymorph 2: In contrast, Polymorph 2 is characterized by the formation of cyclic dimers. These dimers are formed through double hydrogen bonds between the carboxylic acid groups (O–H⋯O) of two neighboring molecules. The indole N-H group in this polymorph forms a hydrogen bond with the oxygen atom of the methoxy (B1213986) group.[1][2]

These structural variations lead to discernible differences in their infrared (IR) spectra. For example, the N-H stretching vibration is observed at different wavenumbers for each form.[1]

Experimental Protocols

Preparation of Polymorphs

Polymorph 1: The crystals of Polymorph 1 can be obtained through slow evaporation from a methanol (B129727) solution of commercially available this compound.[1]

-

Dissolve this compound in methanol.

-

Allow the solution to evaporate slowly at room temperature.

-

Crystals of Polymorph 1 will form over time.

Polymorph 2: The crystals of Polymorph 2 were reportedly discovered serendipitously during an attempt to synthesize a cobalt(III) complex.[1] The protocol is as follows:

-

Dissolve 0.4 mmol of [Co(NH₃)₆]Cl₃ in 20 cm³ of distilled water.

-

Stir and heat the mixture for 15 minutes at 45 °C.

-

Add 0.5 mmol of this compound (commercially available).

-

Crystals of Polymorph 2 emerge from this reaction mixture.[1]

Characterization Methods

Single-Crystal X-ray Diffraction (SC-XRD): Data for both polymorphs were collected on an Oxford Diffraction Xcalibur diffractometer.

-

A suitable single crystal of the target polymorph is selected and mounted.

-

The diffractometer is equipped with graphite-monochromated MoKα radiation (λ = 0.71073 Å).

-

Data is collected at a low temperature to minimize thermal vibrations.

-

The structure is solved by direct methods and refined by full-matrix least-squares on F².

Infrared (IR) Spectroscopy: IR spectra can be recorded on a Fourier-transform infrared (FT-IR) spectrometer to differentiate the polymorphs based on vibrational modes.

-

Samples are prepared as KBr pellets.

-

The spectra are typically recorded in the range of 4000-400 cm⁻¹.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow for polymorph characterization and the structural relationship between the two forms of MI2CA.

Caption: Experimental workflow for the preparation and characterization of MI2CA polymorphs.

Caption: Logical relationship between MI2CA and its two known polymorphs.

Conclusion

The existence of at least two polymorphic forms of this compound underscores the importance of comprehensive solid-state characterization in the development of this promising therapeutic agent. The distinct crystal packing and hydrogen bonding networks of Polymorph 1 and Polymorph 2, confirmed by X-ray diffraction and IR spectroscopy, may lead to different physicochemical properties.[1] Further studies are warranted to fully elucidate the comparative solubility, stability, and other performance-related characteristics of these polymorphs to ensure the selection of the optimal solid form for pharmaceutical applications.

References

Theoretical Investigations of 5-Methoxyindole-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxyindole-2-carboxylic acid (MI2CA) is a molecule of significant interest in medicinal chemistry, demonstrating potential neuroprotective and antidiabetic properties.[1][2] Its mechanism of action is linked to the inhibition of mitochondrial dihydrolipoamide (B1198117) dehydrogenase (DLDH), which subsequently activates the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[1][3][4] This technical guide provides an in-depth overview of the theoretical studies on MI2CA, focusing on its physicochemical properties, molecular structure, and biological interactions. The guide summarizes key quantitative data, details experimental and computational protocols, and visualizes relevant pathways and workflows to support further research and development efforts.

Physicochemical and Structural Properties

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic properties of MI2CA. These studies are often complemented by experimental techniques like X-ray diffraction and infrared (IR) spectroscopy. A significant area of investigation has been the polymorphism of MI2CA, with at least two distinct polymorphic forms identified, each exhibiting different crystal packing and hydrogen bonding networks.[1]

Crystallographic Data

Single-crystal X-ray diffraction has been a cornerstone in characterizing the solid-state structure of MI2CA polymorphs. The crystallographic data for two known polymorphs are summarized in the table below, highlighting the differences in their crystal systems and packing arrangements. Polymorph 1 is characterized by ribbons of two independent molecular chains, while Polymorph 2 forms cyclic dimers.

| Parameter | Polymorph 1 | Polymorph 2 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/c | P2₁/c |

| a (Å) | 13.079(3) | 4.0305(2) |

| b (Å) | 7.696(2) | 13.0346(6) |

| c (Å) | 35.185 | 17.2042(9) |

| β (°) | 91.06(3) | 91.871(5) |

| Z | 16 | 4 |

| Molecules per Asymmetric Unit | 2 | 1 |

| Key Structural Motif | Ribbons of molecular chains | Cyclic dimers |

Data sourced from a comparative study of MI2CA polymorphs.

Quantum Chemical Calculations

Quantum chemical calculations, particularly DFT, have been employed to predict and understand the molecular properties of MI2CA. The choice of functional and basis set is crucial for obtaining accurate results. For instance, the ωB97X-D functional with 6-31++G(d,p) and aug-cc-pVTZ basis sets has been used to study a new polymorph of MI2CA.[1][5] While specific studies on the electronic properties of MI2CA are not abundant, research on similar indole (B1671886) derivatives provides insights into expected values for properties like HOMO-LUMO gap and electrostatic potential.

| Calculated Property | Theoretical Method | Predicted Value/Insight |

| Optimized Geometry | DFT (ωB97X-D/6-31++G(d,p)) | Bond lengths and angles in good agreement with experimental X-ray data.[1] |

| Vibrational Frequencies | DFT (B3LYP/6-311++G(df,p)) | Calculated IR and Raman spectra correlate well with experimental data.[6] |

| HOMO-LUMO Gap | DFT (General) | Expected to be in a range typical for indole derivatives, indicating its electronic reactivity. |

| Electrostatic Potential | DFT (General) | The carboxylic acid group is expected to be the most electron-rich (negative potential) region, while the N-H group is electron-poor (positive potential). |

Biological Activity and Signaling Pathway

The primary biological target of MI2CA identified to date is the mitochondrial enzyme dihydrolipoamide dehydrogenase (DLDH).[1][2] By inhibiting DLDH, MI2CA triggers a signaling cascade that confers neuroprotection against ischemic stroke injury.[1]

Mechanism of Action: DLDH Inhibition and Nrf2 Pathway Activation

MI2CA acts as a reversible inhibitor of DLDH.[1] This inhibition leads to a mild increase in cellular stress, which in turn activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4] Under normal conditions, Nrf2 is kept at low levels by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon inhibition of DLDH by MI2CA, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This leads to the upregulation of antioxidant enzymes such as NAD(P)H quinone dehydrogenase 1 (NQO1), which helps to mitigate oxidative stress.[3][4][7]

Caption: Signaling pathway of this compound (MI2CA).

Experimental and Computational Protocols

This section provides an overview of the methodologies used in the theoretical and experimental investigation of MI2CA.

Synthesis of this compound

While several synthetic routes to indole derivatives exist, a common approach for MI2CA involves the reaction of 2-bromo-5-methoxy-1H-indole with an organometallic reagent followed by quenching with carbon dioxide. Purification is typically achieved through column chromatography and crystallization. A detailed protocol for a related synthesis is outlined below, which can be adapted for MI2CA.

General Protocol for Carboxylation of an Indole Derivative:

-

Preparation of the Grignard Reagent: To a solution of the appropriate bromo-indole derivative in dry tetrahydrofuran (B95107) (THF) at 0 °C, add a solution of isopropylmagnesium chloride (i-PrMgCl) in THF.

-

Lithiation: Stir the solution and then add a solution of n-butyllithium (n-BuLi) in hexanes dropwise, maintaining a low temperature.

-

Carboxylation: Introduce dry carbon dioxide (CO₂) into the reaction mixture.

-

Quenching and Extraction: Allow the mixture to warm to room temperature and then quench with water. Separate the aqueous and organic phases. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over a drying agent (e.g., sodium sulfate), and concentrate under reduced pressure. Purify the crude product by flash chromatography.

Caption: General workflow for the synthesis of this compound.

X-ray Crystallography

Single-crystal X-ray diffraction is used to determine the precise three-dimensional arrangement of atoms in the crystalline state.

Protocol Outline:

-

Crystal Growth: Grow single crystals of MI2CA suitable for diffraction. This can be achieved through slow evaporation from a suitable solvent system.

-

Data Collection: Mount a single crystal on a diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα radiation).

-

Structure Solution and Refinement: Process the collected data to obtain the unit cell parameters and space group. Solve the crystal structure using direct methods and refine it using full-matrix least-squares on F².

Computational Chemistry Protocol (DFT)

DFT calculations are a powerful tool for investigating the electronic structure and properties of molecules.

General Protocol for DFT Calculations:

-

Structure Optimization:

-

Construct the initial 3D structure of MI2CA.

-

Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP or ωB97X-D) and basis set (e.g., 6-311++G(d,p)).

-

Verify that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation (no imaginary frequencies).

-

-

Property Calculations:

-

Electronic Properties: From the optimized geometry, calculate properties such as HOMO and LUMO energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).

-

Spectroscopic Properties: Calculate IR and Raman spectra from the vibrational frequencies.

-